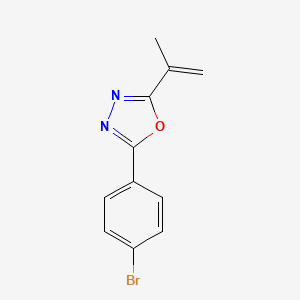

2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-5-prop-1-en-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUBWQRLLKKXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674441 | |

| Record name | 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-91-0 | |

| Record name | 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 3-(4-Bromobenzoyl)propionic Acid

A notable method involves starting from 3-(4-bromobenzoyl)propionic acid, which serves as a precursor for the 2-(4-bromophenyl) substituent. This acid derivative undergoes conversion to corresponding hydrazides, followed by cyclization to form the 1,3,4-oxadiazole ring with the prop-1-en-2-yl group introduced at the 5-position.

- The reaction proceeds via the formation of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles.

- The prop-1-en-2-yl group (an enol or vinyl substituent) is introduced through ketone or enone intermediates in the synthetic sequence.

- This method has been reported to yield compounds with significant anti-inflammatory and analgesic activities, indicating successful preparation of the target oxadiazole derivatives.

Hydrazide Cyclization with Aromatic Aldehydes and Hydrazides

Another approach involves the condensation of hydrazides with aromatic aldehydes followed by cyclization under reflux conditions:

- Hydrazides derived from 4-bromophenyl precursors are reacted with appropriate aldehydes in solvents like ethanol or 1,4-dioxane.

- The reaction mixture is refluxed for several hours (typically 4–9 hours), sometimes in the presence of catalysts such as anhydrous zinc chloride.

- Cyclodehydration leads to the formation of the 1,3,4-oxadiazole ring.

- Microwave-assisted synthesis can be employed to reduce reaction time significantly (to minutes) while maintaining or improving yields.

Conventional vs Microwave-Assisted Synthesis

| Aspect | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (4–9 h) | Minutes (8–10 min) |

| Temperature | Reflux conditions (80–140 °C) | Controlled microwave irradiation (up to 300 W) |

| Catalyst | Often anhydrous ZnCl2 | Same catalysts used, but accelerated reaction |

| Yield | Moderate to high (60–75%) | Comparable or improved yields |

| Purification | Crystallization from methanol or ethanol | Same purification methods |

Microwave-assisted synthesis offers an efficient alternative, reducing the energy and time required for preparation without compromising product purity or yield.

Research Findings on Preparation Efficiency and Product Characterization

- Yields for the preparation of 1,3,4-oxadiazole derivatives with 4-bromophenyl substituents typically range from 60% to 75%, depending on reaction conditions and substituents.

- Melting points and elemental analyses confirm the successful formation of the target oxadiazole compounds.

- Structural confirmation is commonly performed using spectroscopic techniques such as NMR, IR, and mass spectrometry, though specific data for this compound require direct literature access.

- Substituent effects at the 2- and 5-positions significantly influence the pharmacological activities, indicating the importance of precise synthetic control during preparation.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Formation of hydrazide | 3-(4-Bromobenzoyl)propionic acid + hydrazine hydrate | Hydrazide intermediate | Precursor for cyclization |

| Cyclization to oxadiazole | Hydrazide + aldehyde, reflux in ethanol + ZnCl2 catalyst | 60–75% yield | Conventional method, 4–9 h reflux |

| Microwave-assisted cyclization | Same as above, microwave irradiation (300 W, 8–10 min) | Comparable or improved yield | Faster reaction, energy-efficient |

| Purification | Recrystallization from methanol or ethanol | Pure crystalline product | Confirmed by melting point and elemental analysis |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole. The compound has been evaluated for its efficacy against various cancer cell lines:

- Mechanism of Action : The compound is believed to inhibit key pathways involved in cancer cell proliferation and survival. In vitro studies have shown significant cytotoxic effects against glioblastoma cell lines, with some derivatives inducing apoptosis through DNA damage mechanisms .

- Case Study : A study synthesized several oxadiazole derivatives and tested them against the LN229 glioblastoma cell line. Selected compounds demonstrated potent cytotoxicity and were further analyzed for their ability to induce apoptosis and inhibit colony formation .

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties. Research indicates that derivatives can act against both bacterial and fungal pathogens:

- Targeting Mechanisms : Compounds like this compound have shown potential in inhibiting microbial DNA gyrase and other essential enzymes in bacteria . This dual targeting approach enhances their effectiveness as antimicrobial agents.

- Research Findings : A study reported the synthesis of quinoline hybrids featuring oxadiazole moieties that exhibited significant antimicrobial activity against various strains, suggesting a promising avenue for developing new antibiotics .

Drug Discovery

The unique structure of this compound makes it an attractive candidate for drug development:

- In Silico Studies : Molecular docking studies have been utilized to predict binding affinities with target proteins involved in cancer and microbial infections. These computational methods help refine the design of more potent derivatives .

ADMET Properties

Assessment of the pharmacokinetic properties of synthesized compounds is crucial. Most derivatives of oxadiazoles adhere to Lipinski's rule of five, indicating favorable absorption and distribution characteristics .

Summary Table of Applications

| Application | Mechanism/Target | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Significant cytotoxicity against glioblastoma cells |

| Antimicrobial | Inhibition of DNA gyrase | Effective against multiple bacterial strains |

| Drug Discovery | Molecular docking studies | Promising binding affinities with target proteins |

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Anticancer Potential

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-oxadiazole (106): Exhibited 98.74% growth inhibition against CNS cancer (SF-295) at 10⁻⁵ M, highlighting the importance of halogenated aryl groups .

- Target Compound: The bromophenyl group may similarly enhance receptor binding, but the propene substituent’s role remains uncharacterized.

Antimicrobial Activity

- 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-oxadiazole: Synthesized via hydrazide cyclization, this compound’s antimicrobial activity is attributed to the thiophene moiety’s π-π stacking with microbial enzymes .

- 2-((4-Bromobenzyl)thio)-5-(trifluoromethyl-pyrazolyl)-oxadiazole (5g): Showed herbicidal activity (bleaching effect) and bound SDH similarly to the commercial fungicide penthiopyrad .

CNS Depressant Activity

- Target Compound: The bromophenyl group (EWG) may support similar activity, but the propene group’s electron-donating nature could reduce efficacy.

Physicochemical and Material Properties

- Crystallinity: Bromophenyl-substituted oxadiazoles (e.g., SOSXIJ in ) form isotypic crystals in space group P21/n, with packing influenced by halogen interactions . The target compound’s propene group may disrupt such packing, altering solubility or stability.

- Electroluminescence: Oxadiazoles like PBD (2-(4-biphenyl)-5-(4-tert-butylphenyl)-oxadiazole) are used in polymer LEDs for electron transport . The target compound’s bromophenyl group could enhance electron affinity, but its optoelectronic properties remain untested.

Biological Activity

2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole (CAS Number: 1033201-91-0) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₁H₉BrN₂O. It has a molecular weight of 251.11 g/mol and is characterized by a high purity level (≥ 98%) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : In a study involving HepG-2 liver cancer cells, compounds demonstrated the ability to induce cell cycle arrest at the G0/G1 phase. This was evidenced by an increase in the percentage of cells in this phase from 45.86% (untreated) to 52.33% after treatment with the compound .

- Cytotoxicity : The compound exhibited cytotoxic effects with an IC50 range typically between 10 nM and 5.55 μM against various cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazoles has also been documented:

- Bacterial Inhibition : Compounds derived from oxadiazoles have shown strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, one study reported that certain derivatives exhibited significant activity against these strains with minimal cytotoxicity towards normal cells .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely related to their structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of halogens (e.g., Br) | Enhances cytotoxicity |

| Substituents at position 5 | Critical for antimicrobial activity |

| Bulky aryl groups at position 2 | Important for anticancer efficacy |

This relationship underscores the importance of specific substitutions on the oxadiazole ring in determining biological activity.

Case Studies

Several case studies have explored the biological effects of oxadiazoles:

-

Study on Anticancer Properties :

- A recent investigation evaluated a series of oxadiazole derivatives for their antiproliferative effects against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines. The study found that certain derivatives inhibited topoisomerase I activity, suggesting a mechanism for their anticancer effects .

- Antimicrobial Efficacy :

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole, and how can reaction efficiency be optimized?

Methodological Answer:

- Step 1: Start with the formation of a hydrazide intermediate by reacting 4-bromophenylacetic acid derivatives with hydrazine hydrate (e.g., in isopropyl alcohol at 25–35°C) .

- Step 2: Cyclize the hydrazide using phosphorus oxychloride (POCl₃) at 70–80°C to form the 1,3,4-oxadiazole ring .

- Optimization Tips:

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₁H₈BrN₂O⁺ requires m/z 279.9804) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system, space group P21/c) .

Q. What standard assays are used to screen its anti-inflammatory and analgesic activity?

Methodological Answer:

- Anti-Inflammatory:

- Analgesic:

- Ulcerogenicity:

Advanced Research Questions

Q. How do substituents at the 5th position of the oxadiazole ring influence biological activity?

Methodological Answer:

- Key Substituent Effects:

- QSAR Approach:

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

Methodological Answer:

- Bioavailability Studies:

- Metabolite Identification:

- Formulation Optimization:

- Encapsulate in liposomes or cyclodextrins to enhance solubility and stability .

Q. How is molecular docking applied to elucidate its fungicidal mechanism?

Methodological Answer:

- Target Selection:

- Use SDH (succinate dehydrogenase, PDB: 2FBW) for docking, as oxadiazoles inhibit fungal respiration .

- Protocol:

- Prepare ligands (e.g., protonate at pH 7.4) and optimize protein structure (e.g., remove water molecules).

- Run simulations in AutoDock Vina; validate poses with RMSD <2.0 Å .

- Key Interactions:

- Hydrogen bonds between oxadiazole carbonyl and Arg43/Ser39 residues .

Q. What methodologies assess its potential in material science (e.g., scintillators)?

Methodological Answer:

- Synthesis of Doped Polymers:

- Incorporate 0.1–1.0 wt% of the compound into polystyrene or PVK matrices via solution casting .

- Photophysical Characterization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.